
3-Benzyloxy-2-styryl-pyran-4-one
Overview
Description
2-[(1E)-2-Phenylethenyl]-3-(phenylmethoxy)-4H-pyran-4-one is an intermediate in the synthesis of Dolutegravir, a second generation HIV-1 integrase strand transfer inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxy-2-styryl-pyran-4-one can be achieved through a series of organic reactions:
Formation of Benzyl Bromide: Benzyl bromide is reacted with ethyl pyruvate to form benzyl ethyl pyruvate.
Cyclization: Benzyl ethyl pyruvate undergoes cyclization with 4-chloropyran to yield benzyl-4H-pyran-4-one.
Styryl Substitution: The final step involves the reaction of benzyl-4H-pyran-4-one with phenylacetylene to produce this compound[][1].
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Benzyloxy-2-styryl-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde or benzoic acid derivatives, while reduction can produce benzyl alcohol .
Scientific Research Applications
Synthesis of 3-Benzyloxy-2-styryl-pyran-4-one
The synthesis of this compound typically involves the reaction of benzaldehyde with a suitable pyranone precursor under basic conditions. The use of the Wittig reaction is common for forming the styryl group, allowing for the introduction of various substituents that can enhance biological activity. The synthetic route generally follows these steps:
- Formation of Pyranone : Starting from commercially available kojic acid, the benzyl protection is performed, followed by chlorination.
- Wittig Reaction : The styryl side chain is introduced by reacting with appropriate phosphonium salts.
- Purification : The product is purified through recrystallization techniques to obtain high purity yields.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antioxidant Activity : Studies have demonstrated that derivatives of this compound can effectively scavenge free radicals and inhibit lipid peroxidation, which is crucial for preventing oxidative stress-related diseases .
- Antimicrobial Properties : Compounds related to this compound have shown promising results against various bacterial strains, indicating potential applications in treating infections .
- Anticancer Activity : Some derivatives have been tested for their ability to inhibit cancer cell proliferation in vitro, showcasing moderate to good anticancer properties against specific cell lines .
Mechanism of Action
The mechanism of action of 3-Benzyloxy-2-styryl-pyran-4-one involves its interaction with molecular targets such as enzymes and receptors. Its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. In cancer cells, it may interfere with cell signaling pathways, leading to reduced cell proliferation and induced apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyloxy-2-styryl-pyridine-4-one
- 3-Benzyloxy-2-styryl-quinoline-4-one
- 3-Benzyloxy-2-styryl-isoquinoline-4-one
Uniqueness
3-Benzyloxy-2-styryl-pyran-4-one stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it has a distinct balance of hydrophobic and hydrophilic properties, making it versatile for various applications .
Biological Activity
3-Benzyloxy-2-styryl-pyran-4-one, also known as 2-[(1E)-2-phenylethenyl]-3-(phenylmethoxy)-4H-pyran-4-one, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a unique pyran ring structure with a benzyloxy group and a styryl substituent, which contribute to its chemical reactivity and biological activity. The molecular formula is , and it has a CAS number of 1206102-05-7.
Antioxidant Properties
One of the primary biological activities of this compound is its antioxidant capability. Research indicates that it effectively scavenges free radicals, thereby protecting cells from oxidative damage. This property is crucial in mitigating the effects of oxidative stress associated with various diseases.
Anti-Tumor Activity
In vitro studies have demonstrated that this compound exhibits anti-tumor activity by inhibiting the proliferation of certain cancer cell lines. The mechanism involves interference with cell signaling pathways that regulate cell growth and apoptosis. For example, studies have shown that this compound can induce apoptosis in breast cancer cells through the activation of pro-apoptotic factors while downregulating anti-apoptotic proteins.
Inhibition of Monoamine Oxidases (MAOs)
Recent findings suggest that this compound may act as an inhibitor of human monoamine oxidase B (hMAO-B). This enzyme is crucial in the metabolism of neurotransmitters, and its inhibition can have therapeutic implications for neurodegenerative diseases such as Parkinson's disease. The compound demonstrated an IC50 value comparable to known inhibitors, indicating significant potency against hMAO-B.
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Antioxidant Mechanism : The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Anti-Cancer Mechanism : It modulates signaling pathways involved in cell cycle regulation and apoptosis. Specifically, it may inhibit the PI3K/Akt pathway, which is often overactive in cancer cells.
- Enzyme Inhibition : The interaction with hMAO-B involves binding at the active site, where it stabilizes the enzyme-substrate complex through π-π stacking interactions.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Antioxidant Activity | Demonstrated significant reduction in oxidative stress markers in cell cultures. |
Study B | Anti-Tumor Effects | Induced apoptosis in MCF-7 breast cancer cells with IC50 = 15 µM. |
Study C | MAO Inhibition | Showed IC50 values for hMAO-B inhibition at 0.067 µM, indicating high potency. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Benzyloxy-2-styryl-pyran-4-one, and what catalysts or reaction conditions yield optimal results?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of benzyl-protected intermediates with styryl derivatives under controlled temperatures (60–80°C). Catalysts like Lewis acids (e.g., BF₃·Et₂O) or base-mediated coupling agents (e.g., K₂CO₃) are critical for regioselectivity . Key intermediates should be purified via column chromatography (silica gel, hexane/ethyl acetate gradients) to minimize byproducts. Yield optimization requires precise stoichiometric ratios of reactants (1:1.2 molar ratio of benzyloxy precursor to styryl component) and inert atmospheric conditions (N₂ or Ar) .
Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR to confirm the benzyloxy (δ 4.8–5.2 ppm for OCH₂Ph) and styryl (δ 6.5–7.5 ppm for vinyl protons) groups. Coupling constants (J = 15–16 Hz for trans-configuration in styryl) resolve stereochemistry .
- HPLC : Reverse-phase C18 columns (acetonitrile/water, 70:30) with UV detection at 254 nm validate purity (>95%) .
- Mass Spectrometry : High-resolution ESI-MS (m/z calculated for C₁₉H₁₆O₃: 292.1099) confirms molecular ion peaks .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Adhere to GHS hazard classifications:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2 irritation) .
- Ventilation : Use fume hoods to avoid inhalation of dust/particulates (respiratory irritation, Category 3) .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via authorized waste handlers .
Advanced Research Questions
Q. How can researchers resolve conflicting spectral data (e.g., NMR splitting patterns) for this compound derivatives?
- Methodological Answer : Contradictions in splitting patterns often arise from dynamic rotational isomerism. Use variable-temperature NMR (VT-NMR) to observe coalescence temperatures, which distinguish between slow and fast exchange regimes. For ambiguous peaks, 2D NMR (COSY, NOESY) clarifies through-space interactions, particularly for styryl protons .
Q. What strategies optimize reaction yield in the synthesis of this compound under scale-up conditions?
- Methodological Answer :
- Catalyst Screening : Test alternative catalysts (e.g., Pd(OAc)₂ for cross-coupling) to reduce side reactions.
- Solvent Optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to enhance solubility and reduce toxicity .
- Microwave-Assisted Synthesis : Shorten reaction times (30–60 minutes vs. 12 hours) while maintaining yields >85% .
Q. How does the stability of this compound vary under different storage conditions (e.g., light, humidity)?
- Methodological Answer : Conduct accelerated stability studies:
- Photostability : Expose samples to UV light (ICH Q1B guidelines) and monitor degradation via HPLC. Store in amber glass at –20°C to prevent π→π* transitions .
- Hydrolytic Stability : Assess humidity effects (40°C/75% RH for 4 weeks); benzyloxy groups are prone to hydrolysis under acidic conditions (pH <4) .
Q. What are the ecological impacts of this compound, and how can its biodegradability be assessed?
- Methodological Answer : While ecotoxicity data are limited (no OECD 301/302 tests reported), preliminary assessments include:
Properties
IUPAC Name |
2-[(E)-2-phenylethenyl]-3-phenylmethoxypyran-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c21-18-13-14-22-19(12-11-16-7-3-1-4-8-16)20(18)23-15-17-9-5-2-6-10-17/h1-14H,15H2/b12-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNZXGRTBJGQGT-VAWYXSNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(OC=CC2=O)C=CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(OC=CC2=O)/C=C/C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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